

The Biological Significance of all-trans-13,14-Dihydroretinol: A Technical Guide

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Compound of Interest

Compound Name: *all-trans-13,14-Dihydroretinol*

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Abstract

All-trans-13,14-dihydroretinol is a biologically active metabolite of vitamin A (all-trans-retinol) generated through the enzymatic action of retinol saturase (RetSat). This saturation of the 13-14 double bond initiates a parallel metabolic cascade to that of retinol, yielding all-trans-13,14-dihydroretinal and subsequently all-trans-13,14-dihydroretinoic acid. While its downstream metabolite, all-trans-13,14-dihydroretinoic acid, has been shown to be a potent and selective activator of retinoic acid receptors (RARs) in vitro, its in vivo potency appears diminished. Emerging research has implicated the retinol saturase enzyme and by extension, the dihydroretinoid pathway, in a variety of physiological and pathophysiological processes, including adipogenesis, lipid metabolism, oxidative stress, and cancer biology. This technical guide provides a comprehensive overview of the current understanding of **all-trans-13,14-dihydroretinol**, detailing its metabolism, signaling pathways, and known biological roles. It also presents available quantitative data, outlines key experimental protocols, and explores its potential as a modulator of therapeutic pathways.

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential for a myriad of biological functions, including vision, immune response, and cellular differentiation.[1] The metabolic activation of vitamin A to its most active form, all-trans-retinoic acid (atRA), is a tightly regulated process. A lesser-known metabolic pathway of vitamin A involves the saturation of

the 13-14 double bond of all-trans-retinol, leading to the formation of **all-trans-13,14-dihydroretinol**. This reaction is catalyzed by the enzyme retinol saturase (RetSat), an oxidoreductase found in various tissues with high expression in the liver, kidney, and intestine. [2][3] The discovery of this pathway has opened new avenues for understanding the diverse biological roles of retinoids and has presented novel opportunities for therapeutic intervention.

Metabolism of all-trans-13,14-Dihydroretinol

The metabolism of **all-trans-13,14-dihydroretinol** closely mirrors that of all-trans-retinol.[1][4] The metabolic cascade involves a series of oxidation steps catalyzed by the same enzymes that act on the canonical retinol pathway.

- Formation: All-trans-retinol is converted to (R)-**all-trans-13,14-dihydroretinol** by retinol saturase (RetSat).[4][5]
- Oxidation to Aldehyde: (R)-**all-trans-13,14-dihydroretinol** is then oxidized to (R)-all-trans-13,14-dihydroretinal by broad-spectrum dehydrogenases.[1][4]
- Irreversible Oxidation to Acid: Finally, (R)-all-trans-13,14-dihydroretinal is irreversibly oxidized to (R)-all-trans-13,14-dihydroretinoic acid by retinal dehydrogenases.[1][4]



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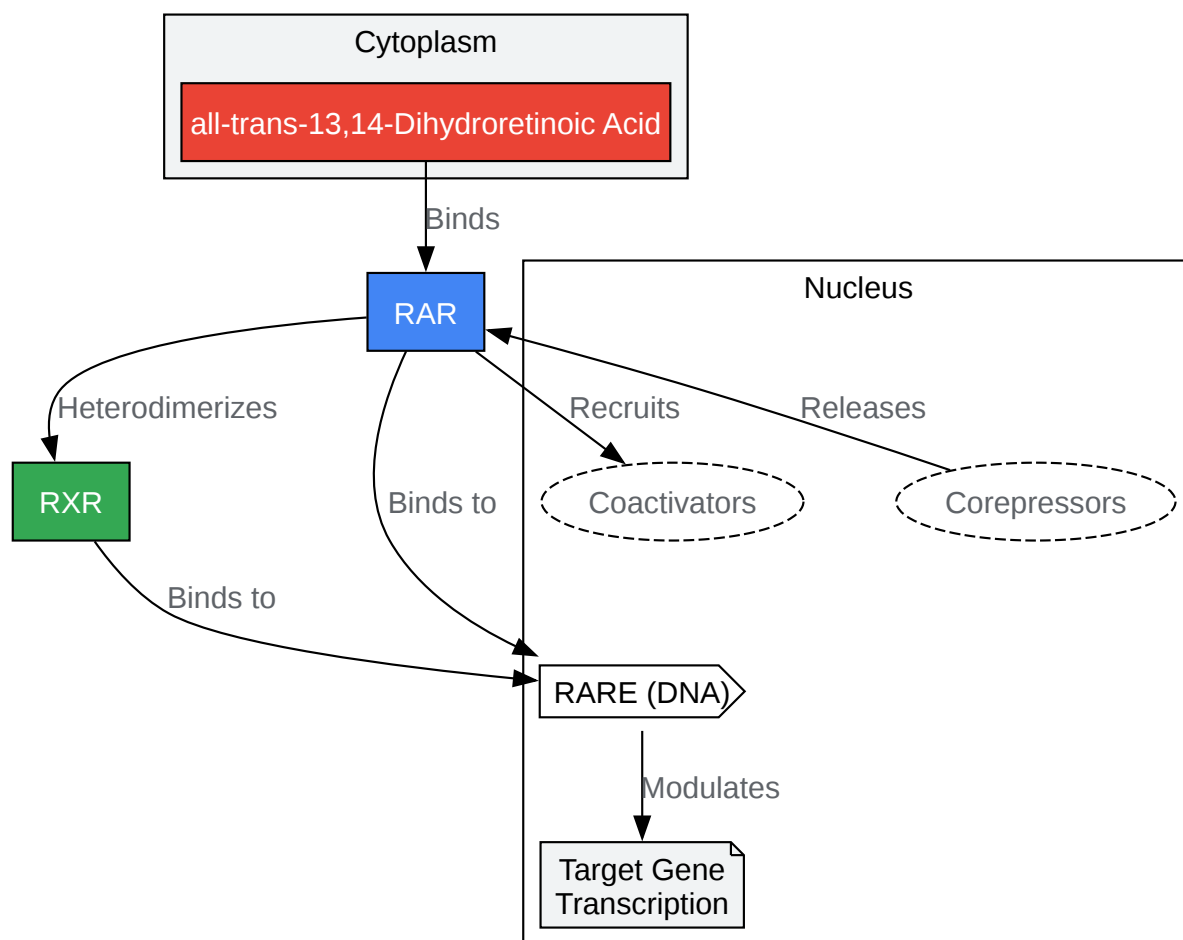
Figure 1: Metabolic pathway of **all-trans-13,14-Dihydroretinol**.

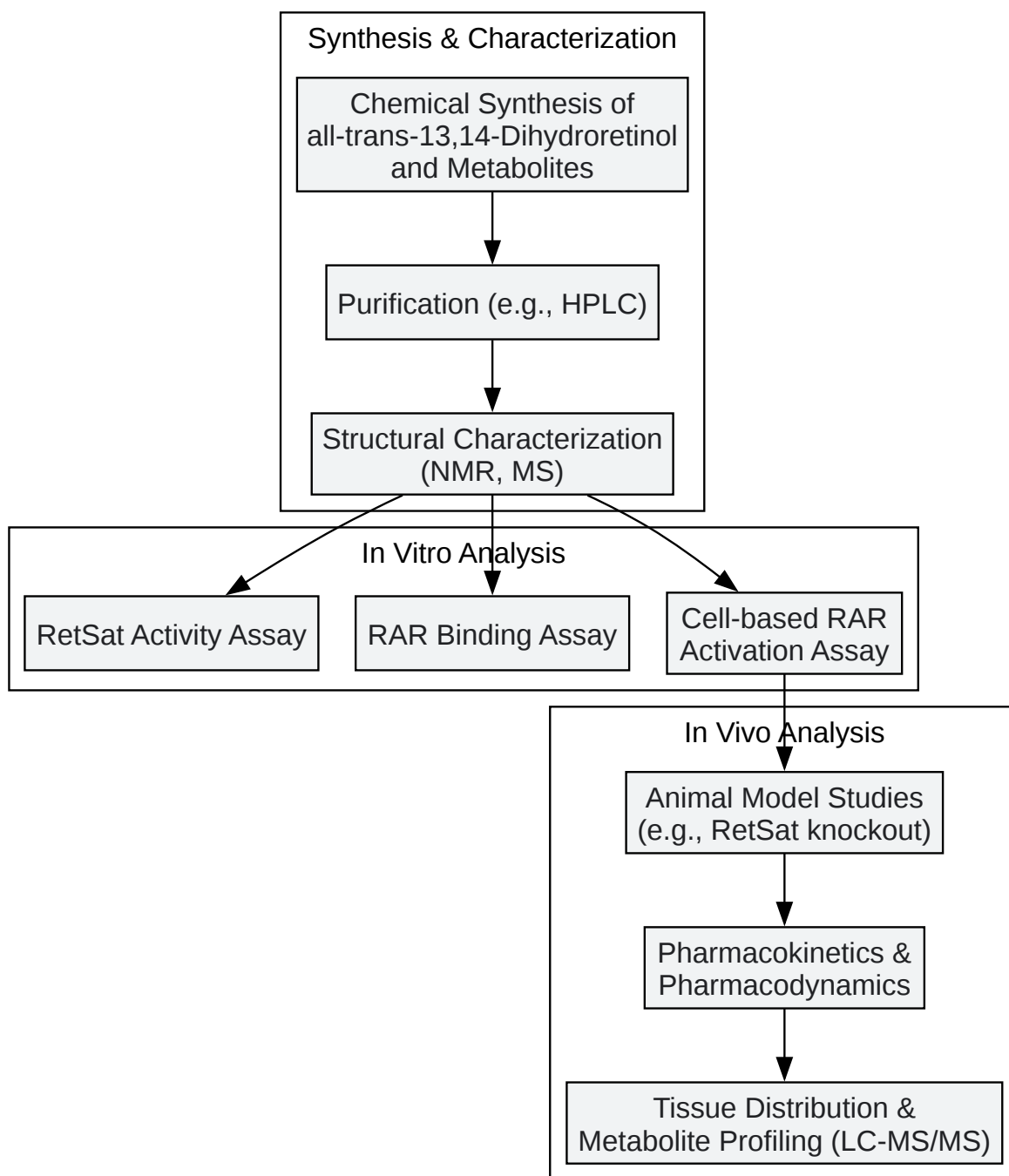
Signaling Pathway and Molecular Interactions

The primary mechanism of action for the biological effects of the **all-trans-13,14-dihydroretinol** pathway is through the activation of nuclear receptors by its final metabolite, all-trans-13,14-dihydroretinoic acid.

All-trans-13,14-dihydroretinoic acid has been identified as a ligand for retinoic acid receptors (RARs).[6] Upon binding, it induces a conformational change in the RAR, leading to the dissociation of corepressors and recruitment of coactivators. This activated RAR/RXR (retinoid

X receptor) heterodimer then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes.^[6] While (R)-all-trans-13,14-dihydroretinoic acid is a potent and selective activator of RARs in vitro, its in vivo activity is reported to be significantly lower than that of all-trans-retinoic acid, potentially due to less efficient protein-mediated nuclear transport.^[4]^[5]





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